1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Description
Properties
IUPAC Name |
1-chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7-2-3-9-8(6-7)10-11(12)13-4-5-15(10)14-9/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDXLWPKUQARHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN3C=CN=C(C3=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrazinoindole Precursors
A common route involves cyclization of indole derivatives bearing suitable functional groups. According to a patent (WO2000044753A1), the synthesis begins with 8-chloro-1,2,3,4-tetrahydropyrazino[1,2-α]indole, which can be prepared via chlorination and subsequent cyclization steps. This precursor undergoes further modifications to introduce the methyl group at position 9.
- Starting with 8-chloro-tetrahydropyrazinoindole.
- Cyclization under controlled conditions, often in acetic acid or other polar solvents.
- Use of sodium or other alkali metals for nucleophilic substitution to introduce the methyl group at the desired position.
- Solvent: Acetic acid or ethanol.
- Temperature: Around 10–25°C.
- Reagents: Sodium hydride or sodium metal for deprotonation, methylating agents such as methyl iodide or methyl sulfate.
Yields: Typically moderate, around 40–60%, depending on the specific conditions and purity of starting materials.
Methylation at the 9-Position
The methylation at position 9 is achieved through nucleophilic substitution or methylation of the heterocyclic nitrogen or carbon atom. Approaches include:
- Methylation using methyl iodide (MeI): Conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, often in the presence of potassium carbonate or cesium carbonate as base.
- Reductive methylation: Using formaldehyde and sodium cyanoborohydride in acetic acid or ethanol.
- Temperature: 0–25°C.
- Duration: 12–24 hours.
- Yields: Generally high, around 70–90%, with proper control of reaction parameters.
Cascade Cyclization of Indazole and Propargylic Amine Derivatives
An alternative approach involves cascade cyclization reactions, as reported in recent literature (e.g., from the RSC publication). This method employs indazole aldehydes reacting with propargylic amines under catalyst- and additive-free conditions to form the pyrazinoindazole core.
- Substrate scope is broad, with high atom economy.
- Mild reaction conditions, often at room temperature.
- Yields: Typically high, often exceeding 80%.
- Solvent: Usually ethanol or water.
- Catalyst: None required.
- Temperature: Ambient or slightly elevated.
Reduction and Functional Group Transformations
Post-cyclization, reduction steps are employed to saturate the heterocyclic rings or modify substituents:
- Lithium aluminium hydride (LiAlH₄) in ether for reduction of nitro or imine functionalities.
- Sodium cyanoborohydride for selective reduction of iminium intermediates.
- These steps are crucial for obtaining the tetrahydro derivatives.
- Yields are generally high (above 75%) when reactions are optimized.
Summary of Preparation Data
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Cyclization of pyrazinoindole | 8-chloro-tetrahydropyrazinoindole | Sodium hydride, methyl iodide | Acetic acid, 10°C | 50–60 | Efficient for methylation at position 9 |
| Chlorination | Pyrazinoindole derivative | POCl₃ | Reflux, 3 hours | 70–85 | High-yield chlorination |
| Cascade cyclization | Indazole aldehyde + propargylic amine | None (catalyst-free) | Room temp, ethanol | >80 | Environmentally friendly |
| Reduction | Intermediates | LiAlH₄ or NaBH₃CN | Ether, room temp | 75–90 | Post-cyclization modifications |
Research Findings and Notes
- The synthesis often involves initial formation of heterocyclic intermediates via cyclization or chlorination, followed by methylation.
- The use of mild, catalyst-free cascade cyclization reactions has gained popularity due to environmental and efficiency advantages.
- Proper control of reaction temperature, solvent choice, and reagent equivalents is critical for optimizing yields.
- Purification typically involves column chromatography, recrystallization, or extraction techniques.
Chemical Reactions Analysis
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole serves as an important building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions such as:
- Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : Engaging in nucleophilic substitutions with various nucleophiles.
These reactions can lead to the formation of oxidized derivatives or substituted analogs that may exhibit enhanced properties.
Research indicates that this compound may possess significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Activity : There is ongoing investigation into its ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer types.
The exploration of these properties is critical for developing new therapeutic agents.
Medicinal Chemistry
In the field of medicinal chemistry, this compound is being studied for its potential role in drug development. Its structural characteristics may allow it to interact with biological targets effectively, making it a candidate for:
Mechanism of Action
The mechanism of action of 1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazino[1,2-b]indazole Derivatives
Example Compounds :
- 3,4-Dihydropyrazino[1,2-b]indazoles (e.g., 3,4-dihydropyrazino[1,2-b]indazole 6-oxides)
- Pyrazino[1,2-b]indazole analogs with substituents (e.g., ethyl bromoacetate-derived derivatives)
Structural Differences :
Bioactivity :
- Pyrazino[1,2-b]indazoles are analogs of ellipticine, showing antiplasmodial and reverse transcriptase inhibition . The chloro and methyl substituents in the target compound may modulate selectivity for these targets.
Pyrimido[1,2-b]indazole Derivatives
Example Compounds :
- 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-ones (e.g., 4a–h)
- Pyrimido[1,2-b]indazoles with MAO-B inhibitory activity
Structural Differences :
Bioactivity :
- Pyrimido[1,2-b]indazoles are potent MAO-B inhibitors with neuroprotective effects . The absence of a pyrimidine ring in the target compound suggests divergent biological targets.
Imidazo[1,2-b]indazole Derivatives
Example Compounds :
- Imidazo[1,2-b]indazoles synthesized via Cu-catalyzed cascade reactions
Structural Differences :
Bioactivity :
- Limited data, but imidazo[1,2-b]indazoles are explored for kinase inhibition . Structural differences may limit overlap with the target compound’s applications.
Key Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Reactivity and Bioactivity
Biological Activity
1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- CAS Number : 1707399-44-7
- Molecular Formula : C12H14ClN3
- Molecular Weight : 239.71 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrazino compounds exhibit notable anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that these compounds can induce cytotoxic effects on breast cancer cells (MCF-7), leading to reduced cell viability without triggering apoptosis, as evidenced by DNA fragmentation assays .
| Cell Line | Concentration (μg/mL) | Cell Viability (%) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 250 | 45 | Cytotoxicity without apoptosis |
| MCF-7 | 300 | 30 | Induction of cell cycle arrest |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. In a study assessing the antimicrobial effectiveness against various pathogens, it was found that certain derivatives exhibited significant inhibitory effects on bacterial growth. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Research indicates that this compound may act as a dual antagonist for adenosine receptors (A1 and A2A), which are implicated in various cellular processes including cancer progression and inflammation. The inhibition constants (K_i) for these interactions suggest a potent affinity for these receptors:
| Receptor Type | K_i (nM) |
|---|---|
| A1 | 116 |
| A2A | 94 |
Case Studies
One notable case study involved the synthesis and evaluation of several tetrahydropyrazino derivatives for their anticancer activity. The study highlighted that modifications at specific positions significantly enhanced their efficacy against MCF-7 cells. These findings underscore the potential for developing targeted therapies based on structural analogs of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Chloro-9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole, and what purification methods are recommended?
- Methodological Answer : The compound can be synthesized via cyclocondensation or double cyclization strategies. For example, similar heterocyclic frameworks are prepared by reacting substituted indazole precursors with chloroalkylating agents under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours . Post-synthesis purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (>95%) and melting point analysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent positions. For example, the methyl group at position 9 typically appears as a singlet (~δ 2.8–3.2 ppm) in H NMR, while the chloro-substituted carbon resonates near δ 110–120 ppm in C NMR .
- HRMS (ESI-QTOF) : Exact mass determination (e.g., [M + H]+ calculated for CHClN: 260.0953; observed: 260.0958) to verify molecular formula .
- XRD : Single-crystal X-ray diffraction for absolute structural confirmation when feasible .
Q. How do the chloro and methyl substituents influence the compound’s reactivity in further functionalization?
- Methodological Answer : The chloro group at position 1 is susceptible to nucleophilic substitution (e.g., with amines or alkoxides), while the methyl group at position 9 stabilizes the tetrahydropyrazine ring via steric hindrance, reducing ring-opening side reactions. For example, Suzuki coupling at the chloro position requires Pd(PPh)/KCO in DMF at 90°C, yielding aryl/heteroaryl derivatives .
Advanced Research Questions
Q. What computational methods are used to predict reaction pathways for synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for cyclization steps. Reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify viable intermediates . Software like COMSOL Multiphysics integrates AI to optimize reaction conditions (e.g., temperature, solvent polarity) by simulating energy profiles and selectivity trends .
Q. How can experimental design address contradictions in reported yield data for its synthesis?
- Methodological Answer : Employ factorial design (e.g., 2 factorial) to isolate critical variables (e.g., temperature, catalyst loading, solvent ratio). For instance, a study might reveal that yield discrepancies arise from trace moisture in solvents, which deactivates catalysts. Central Composite Design (CCD) can then optimize anhydrous conditions and catalyst regeneration protocols .
Q. What strategies mitigate side reactions during functionalization of the tetrahydropyrazine core?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the NH group in the indazole moiety using Boc anhydride to prevent unwanted alkylation .
- Catalytic Optimization : Use Pd-NHC (N-heterocyclic carbene) catalysts for cross-couplings to minimize β-hydride elimination byproducts .
- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, enabling real-time adjustments (e.g., quenching excess reagents) .
Q. How do electronic effects of substituents impact the compound’s photophysical properties?
- Methodological Answer : Time-dependent DFT (TD-DFT) calculations correlate substituent electronic profiles (Hammett σ values) with absorption/emission spectra. For example, electron-withdrawing groups (e.g., -Cl) redshift absorption maxima due to reduced HOMO-LUMO gaps. Experimental validation involves UV-Vis in ethanol (λ ~300–320 nm) and fluorescence quantum yield measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
